molecular formula C26H34O12 B12326363 2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12326363
M. Wt: 538.5 g/mol
InChI Key: CBHWSKLIWKFSRU-UHFFFAOYSA-N
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Description

Alcesefoliside, also known as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, is a rare flavonol tetraglycoside. It is primarily isolated from the plant Astragalus monspessulanus. This compound has garnered attention due to its significant cytoprotective, antioxidant, and hepatoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alcesefoliside involves the glycosylation of quercetin with specific sugar moieties. The process typically requires the use of glycosyl donors and acceptors under controlled conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure the selective formation of glycosidic bonds .

Industrial Production Methods

Industrial production of alcesefoliside is generally achieved through the extraction from natural sources, particularly from Astragalus monspessulanus. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Alcesefoliside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonol derivatives .

Scientific Research Applications

Alcesefoliside has a wide range of scientific research applications:

Mechanism of Action

Alcesefoliside exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and inhibits the production of pro-inflammatory cytokines. This leads to reduced oxidative stress and inflammation. The compound also induces apoptosis in cancer cells, contributing to its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alcesefoliside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonols. This unique structure contributes to its potent biological activities and makes it a valuable compound in various research fields .

Properties

Molecular Formula

C26H34O12

Molecular Weight

538.5 g/mol

IUPAC Name

2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O12/c1-35-18-6-13-8-26(34,11-29)15(9-27)21(14(13)7-16(18)30)12-3-4-17(19(5-12)36-2)37-25-24(33)23(32)22(31)20(10-28)38-25/h3-7,15,20-25,27-34H,8-11H2,1-2H3

InChI Key

CBHWSKLIWKFSRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O

Origin of Product

United States

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